1-(2-Bromo-6-methylbenzoyl)azetidine
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Overview
Description
1-(2-Bromo-6-methylbenzoyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-methylbenzoyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the [2+2] cycloaddition reactions between an imine and an alkene component.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions using benzoyl chloride derivatives under basic conditions.
Bromination: The bromination of the benzoyl moiety can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-methylbenzoyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the benzoyl moiety.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.
Scientific Research Applications
1-(2-Bromo-6-methylbenzoyl)azetidine has several scientific research applications, including:
Medicinal Chemistry: Azetidines are used as building blocks for the synthesis of bioactive molecules and pharmaceuticals.
Polymer Chemistry: The compound can be used in the synthesis of polymers with unique properties, such as antibacterial and antimicrobial coatings.
Material Science: The compound can be used in the development of advanced materials with specific functionalities, such as CO2 adsorption and chelation.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-methylbenzoyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring’s strain and the presence of the bromo and benzoyl groups contribute to its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness of 1-(2-Bromo-6-methylbenzoyl)azetidine
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of the azetidine ring with the bromo and methyl-substituted benzoyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
azetidin-1-yl-(2-bromo-6-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-4-2-5-9(12)10(8)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZPCPTXTWOENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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